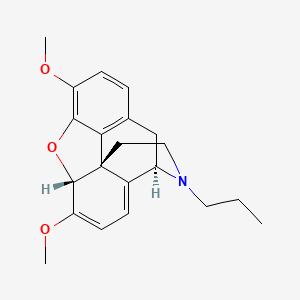
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one, also known as 17alpha-Methyl-drostanolone or Methasterone, is a synthetic anabolic-androgenic steroid (AAS). This compound is known for its potent anabolic properties and relatively low androgenic effects. It has been used in various applications, including performance enhancement and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one typically involves the methylation of dihydrotestosterone (DHT). The process includes the following steps:
Starting Material: Dihydrotestosterone (DHT).
Methylation: Introduction of methyl groups at the 2alpha and 17alpha positions using methylating agents such as methyl iodide or dimethyl sulfate.
Reduction: Reduction of the 3-keto group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methylation and reduction reactions.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: Reduction of the ketone group back to a hydroxyl group using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Formation of this compound-3-one.
Reduction: Regeneration of the original compound from its oxidized form.
Substitution: Formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one has been extensively studied for its applications in:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in animal models.
Medicine: Investigated for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets include:
Androgen Receptors: Primary targets for the anabolic effects.
Pathways Involved: Activation of the androgen receptor signaling pathway, leading to downstream effects on muscle protein synthesis and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldrostanolone (Superdrol): Another potent anabolic steroid with similar structure and effects.
Dymethazine: A prohormone that converts to 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one in the body.
Oxymetholone (Anadrol): A synthetic anabolic steroid with potent anabolic effects but higher androgenic activity.
Uniqueness
This compound is unique due to its high anabolic-to-androgenic ratio, making it effective for muscle growth with fewer androgenic side effects compared to other steroids. Its methylation at the 2alpha and 17alpha positions also enhances its oral bioavailability and stability.
Propriétés
Formule moléculaire |
C21H34O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(2R,5S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19+,20+,21+/m1/s1 |
Clé InChI |
QCWCXSMWLJFBNM-GFTQMGSFSA-N |
SMILES isomérique |
C[C@@H]1C[C@]2([C@@H](CCC3C2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C |
SMILES canonique |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
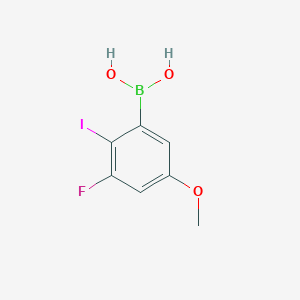

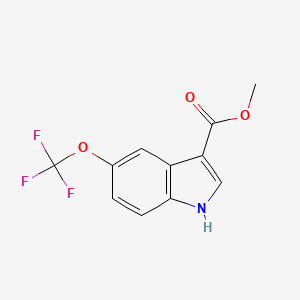


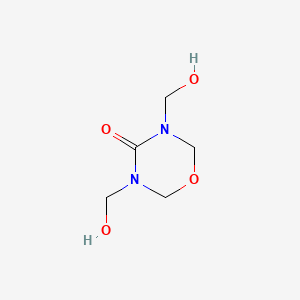
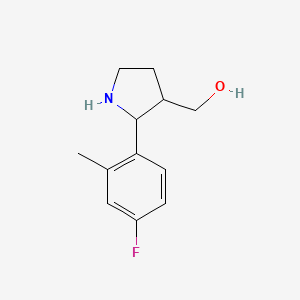

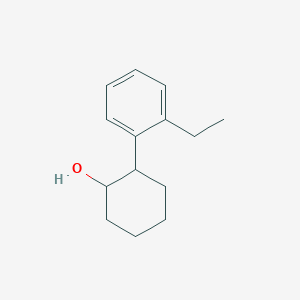
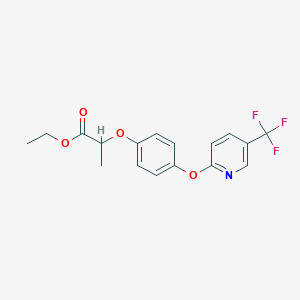
![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
